molecular formula C7H13NO3 B14659514 Glycine, N-formyl-, 1,1-dimethylethyl ester

Glycine, N-formyl-, 1,1-dimethylethyl ester

Cat. No.: B14659514
M. Wt: 159.18 g/mol
InChI Key: AWCUWCRQTQPXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-formyl-, 1,1-dimethylethyl ester is a chemical compound that belongs to the class of esters It is derived from glycine, an amino acid, and is characterized by the presence of a formyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-formyl-, 1,1-dimethylethyl ester typically involves the esterification of glycine with tert-butyl alcohol in the presence of a formylating agent. One common method includes the use of formic acid or formyl chloride as the formylating agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-formyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various esters and amides

Scientific Research Applications

Glycine, N-formyl-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for glycine delivery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycine, N-formyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including formylation of proteins and nucleic acids. The ester group allows for controlled release of glycine in biological systems, making it a potential prodrug.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-formyl-, methyl ester
  • Glycine, N-formyl-, ethyl ester
  • Glycine, N-formyl-, isopropyl ester

Uniqueness

Glycine, N-formyl-, 1,1-dimethylethyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from other glycine esters and suitable for specific applications where controlled release and stability are crucial.

Properties

IUPAC Name

tert-butyl 2-formamidoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)4-8-5-9/h5H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCUWCRQTQPXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.